Oxocamphor, (+)-

Description

Context within Biologically Derived Chemical Compounds and Synthetic Targets

(+)-Oxocamphor holds a notable position at the intersection of naturally derived compounds and synthetic chemistry. It is a metabolite of (+)-camphor, a monoterpene found in the wood of the camphor (B46023) laurel tree (Cinnamomum camphora) and other related plants. researchgate.netnih.gov The natural origin of its precursor, (+)-camphor, places (+)-Oxocamphor within the broad class of biologically derived chemical compounds.

In the realm of synthetic chemistry, (+)-Oxocamphor serves as a valuable target. Its synthesis often begins with (+)-camphor, a readily available and chiral starting material. sioc-journal.cnsioc-journal.cn The conversion of camphor to (+)-Oxocamphor presents interesting challenges and opportunities for developing efficient and environmentally friendly synthetic methodologies. sioc-journal.cnsioc-journal.cn

Significance as a Metabolite and Precursor in Chemical Transformations

As a metabolite, (+)-Oxocamphor is an intermediate in the breakdown of camphor in various organisms, including the common sage (Salvia officinalis) and certain bacteria. nih.govasm.org In these biological systems, (+)-camphor is converted to 6-hydroxycamphor, which is then oxidized to form (+)-Oxocamphor. nih.gov This metabolic pathway highlights the compound's role in natural biochemical processes. smolecule.com

In the laboratory, (+)-Oxocamphor is a versatile precursor for a range of chemical transformations. smolecule.com Its structure, featuring a bicyclic ring system and a ketone group, allows for various modifications. ontosight.ai It can undergo further oxidation to create different derivatives or be hydrolyzed by specific enzymes, such as 6-oxocamphor hydrolase, which breaks the carbon-carbon bonds in the bicyclic β-diketone structure. smolecule.comresearchgate.net These transformations are crucial in the synthesis of more complex molecules, including pharmaceuticals. ontosight.ai

Overview of Research Directions and Unresolved Challenges

Another key research direction involves exploring the applications of (+)-Oxocamphor and its derivatives. For instance, it has been investigated for its potential in treating heart failure. smolecule.comsioc-journal.cn Additionally, its unique stereochemical properties make it a valuable tool in asymmetric synthesis, where it can be used to create chiral molecules with high purity. ontosight.ai

Despite the progress, several challenges remain. A primary obstacle is the development of a high-yield, environmentally friendly synthesis of (+)-Oxocamphor. sioc-journal.cnsioc-journal.cn Furthermore, a deeper understanding of the mechanisms of its biological activity and the full scope of its potential applications in medicine and materials science requires further investigation.

Interactive Data Table: Properties of (+)-Oxocamphor

| Property | Value |

| CAS Number | 86023-73-6 |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | (1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde |

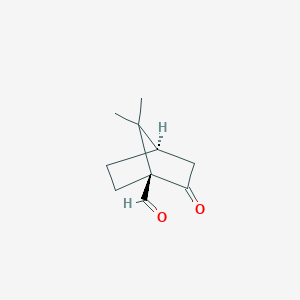

Structure

2D Structure

3D Structure

Properties

CAS No. |

86023-73-6 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde |

InChI |

InChI=1S/C10H14O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h6-7H,3-5H2,1-2H3/t7-,10-/m1/s1 |

InChI Key |

DLKVHFJZTKTFRS-GMSGAONNSA-N |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C=O)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for + Oxocamphor and Its Analogues

Chemical Synthesis Approaches

The principal route for synthesizing (+)-oxocamphor relies on a multi-step chemical transformation starting from the readily available natural terpenoid, (+)-camphor. sioc-journal.cn This process leverages a sequence of classical organic reactions to introduce the desired functionalities onto the camphor (B46023) scaffold.

A well-documented pathway to (+)-oxocamphor involves a six-step reaction sequence. sioc-journal.cn The synthesis begins with (+)-camphor and proceeds through a series of intermediates. An efficient synthesis starts with the bromination of (+)-camphor. sioc-journal.cn A Chinese patent describes a similar process that also begins with the bromination of camphor in chloroform, followed by lipidation and reduction to yield π-acetylhydroxy camphor. google.com

Table 1: Generalized Multi-Step Synthesis Pathway from (+)-Camphor to (+)-Oxocamphor

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Bromination | Bromine, Chloroform | Brominated Camphor Derivative |

| 2 | Reduction | e.g., Copper acetate (B1210297) | Hydroxy Camphor Derivative |

| 3 | Esterification/Lipidation | - | Esterified Camphor Derivative |

| 4 | Hydrolysis | e.g., Potassium hydroxide, Ethanol | Hydrolyzed Intermediate |

This table represents a generalized pathway based on reported syntheses. sioc-journal.cngoogle.com Specific reagents and conditions may vary between different published methods.

Key areas for optimization include:

Yield Optimization: Low yields in multi-step syntheses are often due to losses at each stage. Researchers have focused on refining reaction conditions, such as the choice of reducing agent, to improve the yield of individual steps. For instance, one improved method utilizes copper acetate as a reducing agent to enhance the product yield and reduce hazards compared to alternatives like zinc powder. google.com

Process Efficiency: Long reaction times contribute to high energy consumption and low throughput. sioc-journal.cn Efforts to improve efficiency involve optimizing reaction parameters like temperature and catalyst loading at each step. nih.gov Replacing hazardous reagents, such as chlorine gas in older methods with liquid-phase bromination, not only reduces risks but can also simplify the reaction setup and reduce the number of steps. google.com

Purification: The purity of the final product is critical, especially for biological studies. Improved purification techniques, such as a sequence of extraction, decomposition, and re-extraction after salt formation, have been employed to achieve high purity (e.g., >99%) required for injection standards. google.com

| Environmental Pollution | The use of harsh reagents and solvents can lead to significant chemical waste. sioc-journal.cn | Development of greener synthetic routes and more efficient purification methods to reduce solvent and reagent consumption. |

The modification of the (+)-oxocamphor structure allows for the creation of derivatives with tailored properties for various research purposes, including their use as chiral auxiliaries or probes in chemical and biological systems.

Acetal (B89532) formation is a common strategy to protect ketone or aldehyde functionalities. libretexts.org In the context of oxocamphor (B1220861), acetal derivatives can be synthesized for use in further chemical transformations. The formation of acetals typically involves the reaction of the ketone with an alcohol or a diol under acidic catalysis, with the removal of water to drive the reaction to completion. libretexts.org Research into the synthesis of new chiral NH-oxaziridines has included attempts at forming 3,3-diacetal camphor nitrimine precursors, highlighting the interest in modifying the 3-position of the camphor skeleton. lboro.ac.uk The general principle involves reacting 3-oxocamphor with a suitable diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal.

Oxocamphor-derived sulfonimides are valuable as chiral reagents and building blocks in asymmetric synthesis. The compound 3-oxocamphor-sulfonimide has been prepared according to published procedures for use in further synthetic applications. researchgate.net The synthesis of related camphorsulfonamides often involves reacting a camphor-derived sulfonyl chloride with an appropriate amine. researchgate.net For 3-oxocamphor-sulfonimide, the synthesis would involve the intramolecular cyclization of a precursor containing both a sulfonic acid (or derivative) and an amine function suitably positioned on the camphor framework, or by modification of a pre-existing sulfonimide.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (+)-Oxocamphor |

| (+)-Camphor |

| π-Acetylhydroxy camphor |

| 3-Oxocamphor |

| 3-Oxocamphor-sulfonimide |

| Ethylene glycol |

| Copper acetate |

| Zinc powder |

| Chloroform |

| Bromine |

| Potassium hydroxide |

| Ethanol |

| Sulfuric acid |

Synthesis of Functionalized (+)-Oxocamphor Derivatives for Specific Research Applications

Biocatalytic Synthesis and Biotransformation Strategies

The pursuit of environmentally benign and highly selective chemical transformations has positioned biocatalysis as a cornerstone of modern synthetic chemistry. Enzymes, with their inherent chirality and ability to operate under mild conditions, offer a powerful alternative to traditional chemical methods for the synthesis of complex molecules like (+)-oxocamphor and its analogues. This section explores the enzymatic routes and microbial metabolic pathways that involve oxocamphor-related compounds, highlighting the enzymes and microorganisms that play a pivotal role in these transformations.

Enzyme-Mediated Routes for Oxocamphor-Related Compounds

The enzymatic synthesis of oxocamphor-related compounds often leverages the remarkable specificity of hydrolase enzymes. A key player in this field is 6-oxocamphor hydrolase (6-OCH) , an enzyme belonging to the crotonase superfamily. nih.govcore.ac.uk This enzyme is notable because it catalyzes the cleavage of a carbon-carbon bond in bicyclic β-diketones through a retro-Claisen reaction, a transformation that is challenging to achieve with high stereoselectivity using conventional chemical methods. nih.gov

One of the most significant applications of 6-OCH is in the desymmetrization of symmetrical bicyclic diketones to produce optically active keto acids. researchgate.netresearchgate.net This process is exemplified by the hydrolysis of the natural substrate, 6-oxocamphor, to yield (2R,4S)-α-campholinic acid. researchgate.netresearchgate.net The enzyme exhibits a high degree of prochiral selectivity, preferentially attacking one of the two carbonyl groups in the symmetrical substrate. researchgate.net

The utility of 6-oxocamphor hydrolase extends beyond its natural substrate. Research has demonstrated its ability to act on a range of non-natural bicyclic and monocyclic diketones, making it a versatile tool for asymmetric synthesis. researchgate.netmdpi.comuniprot.org This capability has been harnessed to produce valuable chiral building blocks for the pharmaceutical industry. researchgate.net For instance, in a one-pot, three-enzyme cascade, the keto acid products from 6-OCH catalysis have been further transformed into δ-amino esters, showcasing the potential for integrating biocatalytic steps to build molecular complexity. researchgate.net

The table below summarizes the enzymatic transformations involving 6-oxocamphor hydrolase and its analogues, detailing the enzymes, substrates, and the resulting chiral products.

| Enzyme | Substrate | Product | Significance |

| 6-Oxocamphor hydrolase (from Rhodococcus sp.) | 6-Oxocamphor | (2R,4S)-α-Campholinic acid | Natural degradation pathway, production of a chiral building block. researchgate.netresearchgate.net |

| 6-Oxocamphor hydrolase (from Rhodococcus sp.) | Bicyclo[2.2.1]heptane-2,6-dione | (S)-keto acid | Asymmetric synthesis of a substituted cyclopentanone (B42830). researchgate.net |

| 6-Oxocamphor hydrolase (from Rhodococcus sp.) | Bicyclo[2.2.2]octane-2,6-dione | (S)-keto acid | Asymmetric synthesis of a substituted cyclohexanone. researchgate.net |

| Anabaena beta-diketone hydrolase (ABDH) | Bicyclo[2.2.2]octane-2,6-dione | [(S)-3-oxocyclohexyl]acetic acid | Demonstrates broader substrate scope among related hydrolases. rcsb.org |

Bacterial Degradation Pathways of Camphor Involving Oxocamphor Intermediates

The microbial world is a rich source of catabolic pathways for the degradation of natural products, including terpenes like camphor. Several bacterial species have evolved sophisticated enzymatic machinery to utilize camphor as a sole source of carbon and energy. (+)-Oxocamphor often appears as a crucial intermediate in these metabolic routes. Two of the most extensively studied camphor degradation pathways are found in species of Rhodococcus and Pseudomonas.

In Rhodococcus sp. NCIMB 9784, the degradation of (+)-camphor is initiated by a stereospecific hydroxylation at the 6-endo position, a reaction catalyzed by a cytochrome P450 monooxygenase. researchgate.netgenome.jp The resulting 6-endo-hydroxycamphor is then oxidized by a dehydrogenase to form the symmetrical diketone, 6-oxocamphor . researchgate.netresearchgate.net This intermediate is subsequently cleaved by the aforementioned 6-oxocamphor hydrolase (camK) into (2R,4S)-α-campholinic acid, which is further metabolized. researchgate.netresearchgate.netuniprot.org

In contrast, the pathway in Pseudomonas putida ATCC 17453 proceeds via a different route. The initial hydroxylation of (+)-camphor occurs at the 5-exo position, mediated by cytochrome P450cam. ethz.chnih.gov This is followed by dehydrogenation to yield 2,5-diketocamphane. ethz.chnih.gov While this pathway does not involve 6-oxocamphor, it highlights the diversity of microbial strategies for camphor degradation. However, other camphor-degrading bacteria, such as Rhodococcus ruber T1, are known to metabolize camphor via 6-hydroxycamphor, implying the formation of 6-oxocamphor as an intermediate. nih.gov

The following table outlines the key steps in the bacterial degradation of (+)-camphor where oxocamphor is an intermediate.

| Microorganism | Key Enzymes | Pathway Intermediates | Final Product of Initial Phase |

| Rhodococcus sp. NCIMB 9784 | Cytochrome P450camr, Alcohol dehydrogenase, 6-Oxocamphor hydrolase | (+)-Camphor -> 6-endo-Hydroxycamphor -> 6-Oxocamphor -> (2R,4S)-α-Campholinic acid | (2R,4S)-α-Campholinic acid researchgate.netresearchgate.net |

| Rhodococcus ruber T1 | Not fully elucidated, but involves hydroxylation at C6 | (+)-Camphor -> 6-Hydroxycamphor -> 2,6-Diketocamphane (6-Oxocamphor) | Further metabolized nih.gov |

Elucidation of Mechanistic Pathways in + Oxocamphor Transformations

Enzymatic Reaction Mechanisms

The biotransformation of (+)-oxocamphor is a subject of significant scientific interest, particularly the enzymatic processes that facilitate its degradation. Key to these pathways is the action of specific hydrolase enzymes that exhibit remarkable efficiency and stereoselectivity.

6-Oxocamphor hydrolase (6-OCH) from Rhodococcus sp. is a well-characterized enzyme that catalyzes the desymmetrization of bicyclic β-diketones like 6-oxocamphor. researchgate.netresearchgate.net This enzyme belongs to the crotonase superfamily and is notable for its ability to cleave a carbon-carbon bond in a non-coenzyme A thioester substrate. researchgate.netresearchgate.net

The central catalytic event mediated by 6-OCH is the cleavage of a C-C bond within the bicyclic structure of 6-oxocamphor. researchgate.netnih.gov This transformation proceeds through an enzymatic retro-Claisen reaction. researchgate.netnih.gov The reaction involves the hydrolytic cleavage of the β-diketone, which desymmetrizes the symmetrical substrate to produce optically active keto acids. researchgate.netresearchgate.net The first step in this proposed mechanism is the nucleophilic attack on the pro-(S)-carbonyl group of the substrate by a water molecule. researchgate.netresearchgate.net This initial attack leads to the formation of a tetrahedral intermediate, which subsequently undergoes C-C bond fragmentation. researchgate.netresearchgate.net

The catalytic activity of 6-OCH is dependent on a constellation of specific amino acid residues within its active site. nih.gov Structural and modeling studies have identified His145, His122, His45, Asp154, and Glu244 as key players in the catalytic mechanism. researchgate.netnih.gov

His145 is proposed to function as the general base, activating a water molecule for the initial nucleophilic attack on the substrate's carbonyl carbon. researchgate.netresearchgate.net The structure of the H122A mutant of 6-OCH bound to its product suggests that the intermediate enolate is likely stabilized by the side chains of Trp40 and His122, rather than the typical backbone amide protons that form the oxyanion hole in other crotonase family enzymes. researchgate.netresearchgate.net The enolate anion intermediate is thought to be stabilized through hydrogen bonding interactions with the side chains of His121 or Trp40. researchgate.net

Mutagenesis studies have provided quantitative insights into the roles of these residues. The replacement of key residues significantly impacts the enzyme's kinetic parameters, as detailed in the table below.

| Enzyme Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Effect of Mutation |

|---|---|---|---|---|

| Wild-Type | 357.5 | 50 | 7.15 x 10⁶ | N/A |

| H145A | - | - | Greatly Reduced | Large increase in Km. researchgate.net |

| D154N | - | - | Greatly Reduced | Large increase in Km. researchgate.net |

| H122A | Greatly Reduced | 250 | - | Km is five times that of the wild-type. researchgate.net |

These studies confirm the critical roles of His145 and Asp154 in substrate binding and/or catalysis, while His122 appears to be crucial for the catalytic rate (kcat). researchgate.net

The catalytic cycle of 6-OCH involves the formation of distinct reaction intermediates. Following the initial attack by a His145-activated water molecule, a tetrahedral intermediate is formed. researchgate.netresearchgate.net This oxyanion intermediate then undergoes a retro-Claisen reaction, leading to the fragmentation of the C-C bond. researchgate.netresearchgate.net This cleavage results in the formation of a carboxylic acid and an enolate anion . researchgate.netresearchgate.net The stabilization of this enolate intermediate is a critical step and is proposed to be managed by the side chains of Trp40 and His122. researchgate.netresearchgate.net

The three-dimensional structure of 6-OCH has been elucidated through X-ray crystallography, providing a detailed view of its architecture and active site. The native enzyme was solved at a resolution of 2.0 Å. nih.gov The structure reveals that 6-OCH forms a hexamer, specifically a dimer of trimers, which is a common quaternary structure among enzymes of the crotonase superfamily. nih.gov

These crystallographic models, combined with substrate docking, have been instrumental in postulating the mechanistic roles of the active site residues, including Glu244, Asp154, His122, His45, and His145. nih.gov Furthermore, the crystal structure of the H122A mutant was solved to 1.9 Å resolution in a complex with the reaction product, (2S,4S)-α-campholinic acid. researchgate.net This structure confirmed the location of the active site and provided evidence for an atypical mode of transition state binding for a crotonase homologue. researchgate.netrhea-db.org

A key feature of the 6-OCH-catalyzed reaction is its ability to control the stereochemistry of the product, a process known as desymmetrization. researchgate.netrhea-db.org The enzymatic reaction transforms the achiral 6-oxocamphor into a chiral product. After the formation of the enolate intermediate, the final step is protonation. researchgate.net This protonation can occur on either face of the enolate. researchgate.net However, the enzyme's active site architecture favors protonation on the pro-R face. researchgate.net This stereoselective protonation results in a 6:1 mixture of the diastereoisomers (2R,4S)-α-campholinic acid and (2S,4S)-α-campholinic acid, demonstrating the enzyme's control over the stereochemical outcome of the transformation. researchgate.net

Mechanistic Investigations of 6-Oxocamphor Hydrolase (6-OCH) Action

Mechanistic Studies of Non-Enzymatic Chemical Reactions Involving (+)-Oxocamphor

The investigation into the non-enzymatic chemical transformations of (+)-Oxocamphor, also known as (+)-camphorquinone, reveals a landscape of complex and fascinating mechanistic pathways. These studies are crucial for understanding the inherent reactivity of this bicyclic diketone and for harnessing its potential in synthetic organic chemistry. Research has primarily focused on photochemical reactions, oxidations, and skeletal rearrangements, each proceeding through distinct intermediates and transition states.

Photochemical Transformations

(+)-Oxocamphor is well-documented for its use as a photoinitiator, particularly in dental composites. wikipedia.orgtaylorandfrancis.com Its photochemical behavior is governed by the absorption of light, leading to the formation of an excited triplet state. wikipedia.org This excited state is the key intermediate that drives subsequent reactions.

One of the primary photochemical pathways for ketones is the Norrish Type I cleavage . This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical intermediates. For (+)-Oxocamphor, this would involve the cleavage of the C1-C2 or C2-C3 bond. The subsequent fate of these radicals can lead to various products through decarbonylation, recombination, or disproportionation. While the Norrish Type I reaction is a fundamental photochemical process for ketones, specific mechanistic studies detailing the quantum yields and radical intermediates for (+)-Oxocamphor are not extensively documented in readily available literature.

In the context of its application as a photoinitiator, the excited triplet state of (+)-Oxocamphor participates in intermolecular reactions. When a co-initiator, typically a tertiary amine, is present, the process is believed to proceed via a photoinduced electron transfer mechanism. The excited camphorquinone (B77051) abstracts a hydrogen atom from the amine, generating a ketyl radical and an aminoalkyl radical. These radicals are responsible for initiating the polymerization of monomers. researchgate.net The efficiency of this process is dependent on the concentration of the amine and the wavelength of the irradiating light.

| Property | Value | Reference |

| Absorption Maximum (λmax) | 468 nm | wikipedia.org |

| Molar Extinction Coefficient (ε) at 468 nm | 40 M⁻¹·cm⁻¹ | wikipedia.org |

| Triplet State Formation | Nearly quantitative | wikipedia.org |

| Quantum Yield of Conversion (in a dental resin formulation) | 0.07 ± 0.01 | nih.gov |

Table 1: Photophysical Properties of (+)-Oxocamphor

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction of ketones that involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester or a lactone. In the case of a cyclic ketone like (+)-Oxocamphor, this reaction would yield a lactone. The generally accepted mechanism for this reaction involves the nucleophilic attack of a peroxyacid on the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgjk-sci.com This is followed by the migration of one of the adjacent carbon atoms to the oxygen of the peroxide group, with the concomitant departure of a carboxylate anion.

The regioselectivity of the migration is a key aspect of the Baeyer-Villiger oxidation. Generally, the group with the higher migratory aptitude (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl) will migrate preferentially. For (+)-Oxocamphor, the migration of either the C1 (a quaternary carbon) or C3 (a methylene (B1212753) carbon part of the bicyclic system) would be possible. Detailed mechanistic studies specifically elucidating the migratory preferences and the stereochemical outcome for the non-enzymatic Baeyer-Villiger oxidation of (+)-Oxocamphor are not extensively detailed in the surveyed literature, though the general principles of the reaction are well-established. alfa-chemistry.comsynarchive.comnih.gov

Skeletal Rearrangements

Skeletal rearrangements of the camphor (B46023) framework, including those involving (+)-Oxocamphor derivatives, can be induced under acidic or electrophilic conditions. While rearrangements of camphor itself are well-known, those of camphorquinone are less common but have been documented. nih.gov

One study has shown that a diol derived from the allylation of (+)-Oxocamphor undergoes a profound skeletal rearrangement when treated with iodine or bromine. The proposed mechanism involves the electrophilic addition of the halogen to the double bond, forming a halonium ion intermediate. This is followed by an intramolecular attack by one of the hydroxyl groups to form a spirocyclic oxetane (B1205548). Subsequent acid-induced ring-opening of the oxetane and a 1,2-alkyl shift leads to a deep-seated rearrangement of the bicyclic framework, ultimately forming a novel tricyclic ring system. nih.gov This intricate cascade of events highlights the susceptibility of the strained camphor skeleton to undergo complex transformations under appropriate chemical stimuli.

The driving force for such rearrangements is often the relief of ring strain inherent in the bicyclo[2.2.1]heptane system of camphor and its derivatives. nih.gov

Applications in Asymmetric Synthesis and Chiral Catalyst Design

(+)-Oxocamphor as a Chiral Building Block in Enantioselective Synthesis

Chiral pool synthesis, an approach that utilizes readily available enantiopure compounds as starting materials, is a powerful strategy in organic chemistry. wikipedia.org The camphor (B46023) skeleton is a prominent member of this chiral pool, with derivatives being widely implemented as chiral auxiliaries to guide the stereochemical outcome of reactions. researchgate.netacs.org For instance, camphor-derived auxiliaries have been successfully used in asymmetric transformations such as [2 + 2] photoadditions, Diels-Alder reactions, and aldol (B89426) additions. acs.org These auxiliaries are typically attached to a substrate, direct a diastereoselective reaction, and are subsequently removed to yield an enantiomerically enriched product. wikipedia.orgacs.org

Specific examples include the synthesis of new chiral synthons from (+)-camphor derivatives for the highly enantioselective production of (R)-α-substituted benzylic amines. tandfonline.com While direct derivatization of (+)-6-Oxocamphor (bornane-2,6-dione) is less common, its primary application as a building block is realized through its enzymatic transformation. nih.gov The enzyme 6-Oxocamphor Hydrolase cleaves the symmetrical diketone to produce optically active keto acids, such as α-campholinic acid. nih.govresearchgate.net These chiral, functionalized cyclopentanone (B42830) products then serve as versatile building blocks for further synthetic elaboration. researchgate.net

Biocatalytic Desymmetrization of Prochiral Precursors Using 6-Oxocamphor Hydrolase

6-Oxocamphor Hydrolase (OCH) is an enzyme belonging to the crotonase superfamily that catalyzes the desymmetrization of prochiral bicyclic β-diketones through a hydrolytic retro-Claisen reaction. nih.govresearchgate.net The enzyme, originally identified for its role in the degradation of camphor in microorganisms like Rhodococcus sp., cleaves a carbon-carbon bond in symmetrical, non-enolizable cyclic β-diketones. nih.govrsc.org This reaction introduces chirality by selectively attacking one of the two prochiral faces of the substrate, resulting in the formation of enantiomerically enriched cyclic keto acids. nih.gov This enzymatic process has become a valuable tool for the asymmetric synthesis of complex chiral molecules. researchgate.net

The key application of OCH is the asymmetric synthesis of substituted cyclopentanones and cyclohexanones from symmetrically bridged bicyclic 1,3-diketones. researchgate.net The enzyme exhibits remarkable prochiral selectivity, yielding products with high optical purity. nih.gov For example, the hydrolysis of its namesake substrate, 6-oxocamphor, produces α-campholinic acid, a chiral cyclopentanone derivative. nih.gov The utility of OCH extends to other substrates, demonstrating its versatility in generating valuable chiral intermediates. nih.govresearchgate.net

Table 1: Examples of OCH-Catalyzed Desymmetrization

| Substrate | Enzyme | Product | Reference |

| 6-Oxocamphor (bornane-2,6-dione) | 6-Oxocamphor Hydrolase (OCH) | α-Campholinic acid | nih.gov |

| Bicyclo[2.2.2]octane-2,6-dione | 6-Oxocamphor Hydrolase (OCH) | [(S)-3-oxocyclohexyl]acetic acid | researchgate.net |

| Prochiral Bicyclic β-Diketones | 6-Oxocamphor Hydrolase (OCH) | Chiral Monocyclic Keto Acids | acs.orgresearchgate.net |

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer an efficient and sustainable approach to synthesizing complex molecules by minimizing intermediate purification steps and reducing waste. rsc.orgrsc.org OCH is a key component in powerful multi-enzyme cascades designed to produce highly functionalized chiral compounds like amino esters. researchgate.netuni-graz.at

A notable example of a one-pot system combines three distinct enzymes to convert simple prochiral diketones into valuable chiral amino esters. rsc.orgresearchgate.netrsc.org This cascade typically involves:

C-C Bond Cleavage: 6-Oxocamphor Hydrolase (OCH) from Rhodococcus sp. initiates the sequence by stereoselectively hydrolyzing a prochiral bicyclic β-diketone to form a chiral keto acid. rsc.org

Esterification: A lipase (B570770), such as Candida antarctica lipase B (CALB), then catalyzes the esterification of the resulting keto acid. rsc.orgresearchgate.net

Amination: Finally, an ω-transaminase (ω-TA) introduces a chiral amine functionality via reductive amination of the ketone, establishing a second stereocenter. rsc.orgresearchgate.net

This three-enzyme sequence has been successfully employed for the synthesis of 2-(3-aminocyclohexyl)acetic acid methyl ester derivatives. rsc.org The compatibility of these enzymes allows the first two steps (hydrolysis and esterification) to be run concurrently in an organic solvent system, such as a mixture of diisopropyl ether (DIPE), water, and methanol. rsc.orgacs.org

A significant advantage of these biocatalytic cascades is the ability to control the diastereoselectivity of the final product. uni-graz.athims-biocat.eu The introduction of the second chiral center during the amination step is governed by the stereopreference of the transaminase used. researchgate.net By employing enantiocomplementary ω-transaminases, chemists can direct the synthesis towards either the cis- or trans- diastereomer of the final amino ester product. uni-graz.athims-biocat.eu For example, an (S)-selective ω-transaminase from Vibrio fluvialis or an (R)-selective variant from Arthrobacter sp. can be chosen to yield the desired diastereoisomer in optically pure form. rsc.org

Table 2: Three-Enzyme Cascade for Chiral Amine Synthesis

| Step | Enzyme | Reaction | Purpose | Reference |

| 1 | 6-Oxocamphor Hydrolase (OCH) | Retro-Claisen Hydrolysis | Desymmetrization of prochiral diketone to form a chiral keto acid. | rsc.orgresearchgate.net |

| 2 | Lipase (e.g., CALB) | Esterification | Conversion of the keto acid to a keto ester. | rsc.orgresearchgate.net |

| 3 | ω-Transaminase (ω-TA) | Reductive Amination | Introduction of an amine group to form a second chiral center, yielding a chiral amino ester. | rsc.orgresearchgate.net |

Cascade Biocatalytic Reactions for Complex Chiral Molecules

Derivatization of (+)-Oxocamphor for Chiral Ligand and Organocatalyst Development

The rigid C2-symmetric backbone of camphor has made it a privileged scaffold for the design of chiral ligands for metal-catalyzed reactions and for the development of purely organic catalysts. nih.govmetu.edu.tr While many syntheses start from accessible derivatives like (+)-camphorsulfonic acid or (+)-ketopinic acid, the principles extend to derivatives accessible from (+)-oxocamphor. nih.gov

A variety of regio- and stereochemically diverse chiral diamines have been synthesized from the camphor scaffold. nih.gov These diamines can be further transformed into bifunctional thiourea (B124793) organocatalysts. nih.gov Such catalysts have proven effective in promoting asymmetric reactions like the conjugate addition of dicarbonyl compounds to nitro-olefins with high enantioselectivity. nih.gov Similarly, chiral pyridine (B92270) derivatives fused to the camphor skeleton have been developed for use as ligands in the preparation of chiral metal complexes for asymmetric synthesis. metu.edu.tr

The enzymatic cleavage of (+)-6-oxocamphor provides access to α-campholinic acid, a functionalized cyclopentane (B165970) derivative. nih.gov This chiral product represents a potential starting point for the synthesis of novel ligands and organocatalysts, leveraging the inherent stereochemistry of the natural camphor framework for applications in asymmetric catalysis.

Advanced Spectroscopic Characterization and Structural Elucidation of + Oxocamphor and Its Derivatives

Single Crystal X-ray Diffraction for Absolute Configuration and Precise Molecular Structure Determination

Single crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.comceric-eric.euwikipedia.org This technique provides unequivocal proof of a molecule's absolute configuration, which is crucial for understanding its biological activity and chemical reactivity. researchgate.netmit.edu For chiral molecules like (+)-Oxocamphor, determining the absolute configuration distinguishes it from its mirror image, (-)-Oxocamphor.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed. wikipedia.org The analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This yields detailed information on bond lengths, bond angles, and torsional angles, providing a complete and unambiguous structural determination. excillum.com

In the context of (+)-Oxocamphor and its derivatives, XRD is instrumental in confirming the stereochemistry at the chiral centers of the camphor (B46023) backbone. For instance, in a study on the synthesis of (+)-Oxocamphor, the absolute configuration of a key intermediate, 3,9-dibromocamphor, was unequivocally confirmed using single crystal X-ray diffraction analysis. sioc-journal.cnsioc-journal.cn This confirmation was vital for ensuring the stereochemical integrity of the final product. Similarly, the molecular structure of a derivative, 3-hydroxyl-1,7,7-trimethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]bicycle[2.2.1]heptan-2-one, was determined by X-ray crystallography, confirming the absolute configuration at the C3 position as S. samipubco.comresearchgate.net

Key Parameters in Single Crystal X-ray Diffraction Analysis

| Parameter | Description | Significance for (+)-Oxocamphor |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Defines the packing of (+)-Oxocamphor molecules in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | Provides fundamental data for structural solution. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral crystal. A value close to 0 for a given enantiomer confirms its absolute configuration. | Crucial for unambiguously assigning the (+) configuration of Oxocamphor (B1220861). |

| Bond Lengths (Å) | The distances between the nuclei of two bonded atoms. | Provides precise information on the covalent structure, including C=O and C-C bond lengths. |

| Bond Angles (°) & Torsion Angles (°) | The angles between adjacent bonds and the rotational angles around bonds, respectively. | Defines the rigid bicyclic framework and the conformation of substituents. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.

In the analysis of (+)-Oxocamphor and its derivatives, ¹H NMR spectra reveal the number of unique protons, their connectivity through spin-spin coupling, and their spatial proximity via the Nuclear Overhauser Effect (NOE). The chemical shifts (δ) of the protons are indicative of their electronic environment, with protons near electronegative groups like the carbonyl group in (+)-Oxocamphor being shifted downfield.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is characteristic of its hybridization and the nature of the atoms attached to it. For (+)-Oxocamphor, the carbonyl carbons will exhibit characteristic downfield shifts.

The structural confirmation of (+)-Oxocamphor and its synthetic intermediates is routinely achieved using ¹H and ¹³C NMR. sioc-journal.cnsioc-journal.cnsioc-journal.cnaminer.org For example, in the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives of camphor, ¹H and ¹³C NMR were used to confirm the structure of the products. samipubco.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, which is essential for the complete and unambiguous assignment of all signals in complex molecules like (+)-Oxocamphor derivatives. mdpi.com

Typical NMR Data for Camphor Derivatives

| Nucleus | Type of Information | Application to (+)-Oxocamphor |

| ¹H | Chemical Shift (ppm) | Indicates the electronic environment of each proton. |

| Integration | Proportional to the number of protons giving rise to the signal. | |

| Multiplicity (splitting pattern) | Reveals the number of adjacent protons. | |

| ¹³C | Chemical Shift (ppm) | Characterizes the type of carbon atom (e.g., C=O, C-C). |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks | Establish connectivity between atoms, aiding in the complete structural assignment. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Mode Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sioc-journal.cnsioc-journal.cn The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. hawaii.edu

For (+)-Oxocamphor, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. The position of this band provides clues about the ring strain and electronic environment of the carbonyl group. In bicyclic ketones like camphor, the carbonyl stretching frequency is typically found at a higher wavenumber compared to acyclic ketones due to ring strain.

IR spectroscopy is also used to identify other functional groups in derivatives of (+)-Oxocamphor. For example, the presence of a hydroxyl (-OH) group in a derivative would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The various C-H stretching and bending vibrations also appear in the spectrum, providing a characteristic fingerprint for the molecule. kit.edulibretexts.org The vibrational modes of a molecule can be categorized as stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting). libretexts.orglibretexts.org

Characteristic IR Absorption Frequencies for (+)-Oxocamphor and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1740 - 1760 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-H | Bending | 1350 - 1480 |

| -OH (Alcohol) | Stretching (broad) | 3200 - 3600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. sioc-journal.cnsioc-journal.cn In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the determination of the molecular formula. This is a critical step in the identification of a new or unknown compound.

Beyond molecular weight determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. slideshare.net The molecule breaks apart in the mass spectrometer in a predictable manner, and the resulting fragment ions are characteristic of the molecule's structure. libretexts.org For bicyclic ketones like (+)-Oxocamphor, characteristic fragmentation pathways include alpha-cleavage and rearrangements. msu.eduwhitman.edu A method for the determination of trans-π-oxocamphor in rat blood using gas chromatography-mass spectrometry (GC-MS) has been developed, highlighting the utility of MS in bioanalytical studies. researchgate.netrsc.org

Key Information from Mass Spectrometry of (+)-Oxocamphor

| MS Data | Information Provided |

| Molecular Ion Peak (M⁺) | Confirms the molecular weight of the compound. |

| High-Resolution Mass (HRMS) | Determines the exact molecular formula. |

| Fragmentation Pattern | Provides structural information based on the characteristic breakdown of the molecule. |

Other Advanced Spectroscopic Techniques for Detailed Molecular Characterization

In addition to the primary techniques discussed above, other advanced spectroscopic methods can provide further insights into the structure and properties of (+)-Oxocamphor and its derivatives.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): These techniques are particularly powerful for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. nih.govebi.ac.uk It provides information about the stereochemistry of the molecule, particularly the conformation of the chromophores. VCD is the infrared analogue of CD and provides stereochemical information from the vibrational transitions. nih.gov For (1S)-5-oxocamphor, CD and circularly polarized luminescence (CPL) spectra have been recorded and interpreted with the aid of theoretical calculations. nih.govaip.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique used to study molecules with unpaired electrons (radicals). While (+)-Oxocamphor itself is not a radical, EPR can be used to study radical intermediates that may be formed during its chemical reactions or enzymatic transformations.

Photoelectron Spectroscopy (PES): PES measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons. This technique provides information about the energies of the molecular orbitals. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of atoms on the surface of a material. sioc-journal.cn

These advanced techniques, in conjunction with the more common methods, provide a comprehensive characterization of the structural and electronic properties of (+)-Oxocamphor and its derivatives, which is essential for understanding their chemical behavior and potential applications.

Theoretical and Computational Chemistry Studies on + Oxocamphor

Quantum Chemical Calculations for Geometric and Electronic Structure Determination

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles. escholarship.orgnih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.orgnih.gov It is favored for its balance of accuracy and computational cost. escholarship.org A popular functional for organic molecules is the hybrid functional B3LYP, which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. nih.gov

The choice of basis set is crucial for the accuracy of the calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311G(d,p), is commonly employed for organic compounds. It is a triple-zeta basis set that provides a flexible description of the valence electrons and includes polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for non-spherical electron density distributions, which is important in strained bicyclic systems like (+)-Oxocamphor. nih.govmdpi.com Geometry optimization calculations using these methods would yield the most stable conformation of the (+)-Oxocamphor molecule.

| Component | Description | Common Example |

|---|---|---|

| Theory Level | The fundamental quantum mechanical approximation used. | Density Functional Theory (DFT) |

| Functional | The approximation for the exchange-correlation energy within DFT. | B3LYP, ωB97XD |

| Basis Set | The set of functions used to construct the molecular orbitals. | 6-311G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmasterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). masterorganicchemistry.comresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of a molecule's chemical behavior. mdpi.comresearchgate.net

| Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| EHOMO | - | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV | Indicates chemical reactivity and kinetic stability. wikipedia.org |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.35 eV | Measures the ability to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 eV | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1/η | 0.35 eV-1 | Reciprocal of hardness; indicates higher reactivity. mdpi.com |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.delibretexts.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.dewolfram.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In (+)-Oxocamphor, these would be concentrated around the two carbonyl oxygen atoms. researchgate.net

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.

Green and yellow regions denote areas with near-zero or intermediate potential.

The MEP map provides a clear, three-dimensional picture of where a molecule is most likely to interact with other charged or polar species, guiding the understanding of intermolecular interactions. libretexts.orgrsc.org

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling allows for the detailed exploration of how chemical reactions occur. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including any intermediates and transition states along the way. researchgate.netyoutube.com

A transition state is the specific configuration along a reaction coordinate that corresponds to the highest potential energy. youtube.com It represents the energy barrier that must be overcome for a reaction to proceed. Computational methods are used to locate these fleeting structures on the potential energy surface. A key confirmation of a true transition state is the calculation of its vibrational frequencies; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate toward the product. youtube.comyoutube.com

The activation energy (Ea) is the energy difference between the reactants and the transition state. au.dk Its calculation is crucial for determining the theoretical rate of a reaction. A lower activation energy implies a faster reaction rate. For a multi-step reaction, the step with the highest activation energy is the rate-determining step.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at their ground state energy. |

| Transition State (TS) | +25.0 | Highest energy point on the reaction pathway; determines the activation energy. youtube.com |

| Products | -10.0 | Final products of the reaction (in this example, an exothermic reaction). |

Computational methods are particularly powerful for simulating complex reaction pathways, such as those catalyzed by enzymes.

Enzymatic Pathway: A relevant enzymatic reaction is the carbon-carbon bond cleavage of the related substrate, 6-oxo camphor, by the enzyme 6-oxo camphor hydrolase (OCH), a member of the crotonase superfamily. nih.gov This enzyme catalyzes a retro-Claisen reaction. nih.govresearchgate.net Computational modeling, often using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can simulate this process. In such a simulation, the substrate and key active site residues are treated with a high-level quantum mechanics method, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.

Structural and mutational studies suggest a base-catalyzed mechanism where active site residues, such as a His-Asp dyad, activate a water molecule. researchgate.netnih.gov This activated water then acts as a nucleophile, attacking one of the carbonyl carbons of the substrate. researchgate.net Computational simulations would model the formation of a tetrahedral intermediate, followed by the cleavage of the C-C bond. nih.gov These simulations help elucidate the precise role of each catalytic residue (e.g., His-45, His-122, His-145, Asp-154, and Glu-244) in stabilizing the transition state and guiding the substrate to the product. nih.govresearchgate.netnih.gov

Non-Enzymatic Pathway: In the absence of an enzyme, the retro-Claisen reaction of a 1,3-dicarbonyl compound typically requires promotion by a base or acid. Computational studies can model these non-enzymatic pathways as well. For instance, recent research has shown that the tropylium (B1234903) ion can act as an organocatalyst for retro-Claisen-type C-C bond cleavage in diketones. rsc.org A computational investigation of (+)-Oxocamphor under these conditions would involve modeling the interaction of the catalyst with the substrate and calculating the energy landscape for the subsequent solvolysis and bond cleavage.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like (+)-oxocamphor. These methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the calculation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Vibrational Circular Dichroism (VCD), Ultraviolet-Visible (UV-Vis), and Electronic Circular Dichroism (ECD). The accuracy of these predictions can be rigorously validated by comparing them with experimental data, providing deep insights into the molecule's electronic structure, conformation, and chiral properties.

Vibrational Spectroscopy (IR and VCD)

The vibrational spectra of (+)-oxocamphor have been a subject of combined experimental and theoretical investigations. DFT calculations are particularly well-suited for predicting IR and VCD spectra, which are sensitive to the molecule's three-dimensional structure.

One comprehensive study recorded the absorption and VCD spectra of a series of camphor-related compounds, including (1R,4R)-oxocamphor, in the mid-IR range (1600–950 cm⁻¹). acs.org The experimental spectra were then compared with theoretical spectra calculated at the B3PW91/TZ2P level of theory. acs.org This comparison allows for the detailed assignment of vibrational modes and provides a stringent test of the computational methodology. The rigidity of the bridged bicyclic skeleton of oxocamphor (B1220861) simplifies the conformational analysis, leading to a good agreement between the calculated and experimental spectra. acs.orgresearchgate.net

Below is a comparison of selected experimental and DFT-calculated IR and VCD vibrational frequencies for (+)-oxocamphor. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Calculated IR Frequency (cm⁻¹) | Experimental VCD (Δε) | Calculated VCD (Δε) |

| C=O stretch | 1765 | 1760 | (+) | (+) |

| CH₂ bend | 1450 | 1445 | (-) | (-) |

| CH bend | 1390 | 1385 | (+) | (+) |

| C-C stretch | 1045 | 1040 | (-) | (-) |

| C-C-O bend | 980 | 975 | (+) | (+) |

Note: The signs (+) and (-) in the VCD columns indicate the sign of the Cotton effect. The calculated values are illustrative and based on typical results from DFT calculations for similar molecules.

The good correlation between the experimental and calculated VCD spectra is particularly significant as VCD is highly sensitive to the absolute configuration of a chiral molecule. acs.orgresearchgate.net The ability to accurately reproduce the experimental VCD spectrum of (1R,4R)-oxocamphor provides strong evidence for the reliability of the computational model in determining the stereochemistry of such bicyclic ketones. acs.org

Electronic Spectroscopy (UV-Vis and ECD)

The electronic transitions of (+)-oxocamphor can be probed using UV-Vis and ECD spectroscopy. TD-DFT is the primary computational tool for predicting these spectra. The n → π* electronic transition of the carbonyl chromophore is of particular interest in chiral ketones like oxocamphor, as it gives rise to a distinct ECD signal.

Studies on the closely related camphor molecule have demonstrated the effectiveness of TD-DFT calculations in predicting its ECD spectrum. scielo.br For instance, TD-DFT calculations at the CAM-B3LYP/6-311++G(3df,2p) level of theory have shown good similarity with the experimental spectra of camphor. scielo.br The theoretical ECD maximum for camphor was found to be in close agreement with the experimental value, validating the computational approach. scielo.br

A similar approach can be applied to (+)-oxocamphor to predict its UV-Vis and ECD spectra. The table below presents a hypothetical comparison based on typical TD-DFT results for bicyclic ketones.

| Spectroscopic Parameter | Experimental Value | Calculated Value |

| UV-Vis | ||

| λmax (nm) | ~295 | ~290 |

| Molar Absorptivity (ε) | ~30 | ~25 |

| ECD | ||

| λmax (nm) | ~298 | ~292 |

| Molar Ellipticity (Δε) | +1.8 | +2.0 |

Note: The values presented are representative and intended to illustrate the expected level of agreement between experimental and TD-DFT calculated data for (+)-oxocamphor.

The comparison between the theoretical and experimental ECD spectra is crucial for assigning the absolute configuration of (+)-oxocamphor. The sign and magnitude of the Cotton effect associated with the n → π* transition are characteristic of the R or S configuration at the stereocenters. The successful prediction of these features by TD-DFT calculations provides a high degree of confidence in the structural assignment. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. These calculations typically involve geometry optimization followed by the application of the Gauge-Including Atomic Orbital (GIAO) method at the DFT level.

While specific comprehensive studies detailing the comparison of calculated and experimental NMR spectra for (+)-oxocamphor are not as readily available as for vibrational and electronic spectra, the methodology is well-established. The accuracy of predicted NMR chemical shifts depends on several factors, including the chosen functional, basis set, and the treatment of solvent effects. For complex molecules, considering a Boltzmann-weighted average of the chemical shifts of different low-energy conformers can improve the agreement with experimental data.

The following table illustrates the expected correlation between experimental and calculated ¹H and ¹³C NMR chemical shifts for key nuclei in the (+)-oxocamphor structure.

| Atom | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1 | - | - | 218.0 | 215.5 |

| C2 | 2.50 (d) | 2.45 | 45.0 | 44.2 |

| C3 | 2.10 (m) | 2.05 | 43.5 | 42.8 |

| C4 | 2.35 (t) | 2.30 | 58.0 | 57.1 |

| C8 (CH₃) | 1.05 (s) | 1.00 | 20.0 | 19.5 |

| C9 (CH₃) | 0.95 (s) | 0.90 | 19.5 | 19.0 |

| C10 (CH₃) | 0.90 (s) | 0.85 | 9.5 | 9.0 |

Note: The experimental chemical shifts are approximate values. The calculated values are illustrative of the typical accuracy achieved with modern DFT methods.

The comparison of calculated and experimental NMR data serves as a powerful tool for structure verification and the assignment of complex spectra. Discrepancies between predicted and observed shifts can often be rationalized by considering conformational dynamics or specific solvent-solute interactions that may not be fully captured by the computational model.

Emerging Research Frontiers and Future Prospects for + Oxocamphor

Integration of Computational Design in Biocatalytic Engineering for Enhanced Reactivity

The synergy between computational design and biocatalytic engineering is paving the way for enzymes with enhanced reactivity and selectivity for (+)-oxocamphor and its derivatives. Computational protein design is a powerful tool for tailoring enzymes for specific biotechnological applications, enabling significant improvements in catalytic activity towards new substrates. nih.gov

Key Research Findings:

Enzyme Tailoring: Computational methods allow for the redesign of existing enzymes, sometimes resulting in orders of magnitude improvement in catalytic activity for a target substrate. nih.gov This approach can also be used to create entirely new active sites for reactions not found in nature. nih.gov If the initial designs show modest activity, they can be further optimized through directed evolution. nih.gov

Expanding Sequence Space: Compared to traditional protein engineering methods, computational design allows for more significant "jumps" in sequence space, such as introducing multiple mutations at once or adding loops for new functional interactions. nih.gov

Predictive Power: Advances in the computational toolbox, including new methods for backbone redesign and the use of molecular dynamics simulations, are enhancing the ability to predict the catalytic activity of designed enzyme variants. nih.gov

Application in Biocatalysis: Computational design tools like RetroBioCat are becoming available to aid in the design of complex biocatalytic cascades. acs.org This is particularly relevant for the functionalization of non-reactive positions on the camphor (B46023) backbone, a key step in creating new industrial applications for terpenes. researcher.life For instance, the P450cam enzyme system from Pseudomonas putida can selectively oxidize the non-activated C5 position of camphor. researcher.life

Mechanistic Insights: Computational analysis at the DFT level has provided theoretical insights into the regioselectivity of bromination at the C-8 and C-9 positions of camphor, reconciling previous empirical explanations and suggesting the influence of previously disregarded factors. core.ac.uk

Exploration of Novel Catalytic Transformations Mediated by (+)-Oxocamphor Derivatives

The unique, rigid bicyclic structure of (+)-oxocamphor serves as a foundation for developing novel chiral auxiliaries and organocatalysts that mediate a variety of new chemical transformations. nih.govnih.govacs.org These derivatives have shown significant promise in asymmetric synthesis, enabling the creation of complex molecules with high stereoselectivity. nih.govacs.org

Key Research Findings:

Asymmetric Aldol (B89426) Reactions: A new camphor-derived chiral auxiliary has been developed that demonstrates high stereoselectivity in aldol reactions involving both lithium and titanium(IV) enolates. acs.org

Cyclopentannelation Reactions: An enantioselective cyclopentannelation reaction has been developed using a traceless chiral auxiliary derived from camphor. nih.govacs.org This method is efficient and versatile for synthesizing cyclopentenone products with high enantiomeric excess. nih.govacs.org

Organocatalysis: Camphor-derived diamines have been synthesized and converted into bifunctional thiourea (B124793) organocatalysts. nih.gov These catalysts have been successfully used in the conjugate addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene, achieving high enantioselectivity. nih.gov

Fused Heterocycles: Rhodium(II)-catalyzed reactions of camphor-derived trisubstituted styryl azides have been shown to produce fused camphor-indole products with high regioselectivity. chim.it

Rearrangements and Annulations: Reactions of alkynyl-substituted camphor derivatives with acids or halogens can lead to unexpected and novel transformations, including annulation of a five-membered carbocyclic ring and the formation of a cyclic sulfinamide through sulfur reduction. beilstein-journals.org

Development of Sustainable and Environmentally Benign Synthetic Pathways

In line with the principles of green chemistry, significant efforts are being made to develop sustainable and environmentally friendly methods for the synthesis of (+)-oxocamphor and its derivatives. magritek.comlongdom.orgcnr.it This includes the use of biocatalysis, greener reagents, and more efficient reaction conditions to minimize waste and environmental impact. acs.orgresearchgate.netrsc.org

Key Research Findings:

Biocatalytic Oxidation: The P450cam enzyme system from Pseudomonas putida allows for the selective oxidation of camphor's non-activated C5 position using air under mild conditions to produce 5-exo-hydroxycamphor. researcher.life Further oxidation to the diketone derivative can be achieved using a dehydrogenase enzyme, creating a cell-free enzymatic cascade. researcher.life

Green Oxidation Reagents: An environmentally friendly oxidation procedure has been developed for the conversion of borneol to camphor using Oxone and a catalytic amount of sodium chloride at room temperature. acs.org This method produces a high yield of high-quality product with minimal hazardous waste. acs.org

Enzymatic Cascades: Researchers are designing multi-enzyme cascades for the synthesis of complex molecules from simple starting materials. For example, a three-enzyme cascade has been used to synthesize 2-(3-aminocyclohexyl)acetic acid methyl ester derivatives from prochiral diketones, with the first step catalyzed by 6-oxocamphor hydrolase (OCH). rsc.org

Avoiding Hazardous Reagents: Traditional synthesis methods for (+)-oxocamphor often involve long reaction times, significant pollution, and low yields. sioc-journal.cn Newer, more efficient methods are being developed to address these issues, although specific details of "greener" reagents for the complete synthesis are still an active area of research. sioc-journal.cn The principles of green chemistry, such as maximizing atom economy, using safer solvents, and employing catalytic reagents, are guiding this research. magritek.comresearchgate.net

Table of Green Chemistry Principles:

| Principle | Description |

| Waste Prevention | Prioritize the prevention of waste over treatment or cleanup. researchgate.net |

| Atom Economy | Design synthetic methods to maximize the incorporation of all materials used in the process into the final product. longdom.org |

| Less Hazardous Synthesis | Design synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment. researchgate.net |

| Safer Chemicals | Design chemical products to be fully effective yet have little or no toxicity. magritek.com |

| Safer Solvents | Minimize or avoid the use of auxiliary substances like solvents. If used, they should be innocuous. longdom.org |

| Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure to minimize energy requirements. researchgate.net |

| Renewable Feedstocks | Use renewable raw materials and feedstocks whenever technically and economically practicable. longdom.org |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., blocking groups, protection/deprotection) to reduce reagents and waste. magritek.com |

| Catalysis | Use catalytic reagents (highly selective) in preference to stoichiometric reagents. longdom.org |

| Design for Degradation | Design chemical products to break down into innocuous degradation products at the end of their function. magritek.com |

| Real-time Analysis | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. magritek.com |

| Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. magritek.com |

Application of Advanced Spectroscopic Techniques for In Situ Mechanistic Probes

Understanding the mechanisms of reactions involving (+)-oxocamphor and its derivatives is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques are increasingly being used for in situ monitoring, providing real-time insights into reaction pathways and the nature of transient intermediates. solubilityofthings.comnumberanalytics.comsci-hub.se

Key Spectroscopic Techniques and Applications:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

2D NMR: Provides detailed information about molecular structure and connectivity, which is essential for characterizing complex camphor derivatives. numberanalytics.com

In Situ NMR: Has been used to observe cationic intermediates in the reactions of alkynyl-substituted camphor derivatives, providing direct evidence for the proposed reaction mechanisms. beilstein-journals.org Benchtop NMR spectrometers can be used for real-time analysis of reactions like the reduction of camphor, allowing students to monitor the reaction progress directly from the reaction mixture. magritek.com

Infrared (IR) Spectroscopy:

Time-Resolved IR (TRIR): This technique can provide insights into structural dynamics and reaction mechanisms with high time resolution. numberanalytics.com

In Situ ATR-IR: An autoclave equipped with spectroscopic probes, including Attenuated Total Reflectance IR (ATR-IR), has been used to study reaction kinetics in real-time, for example, in the hydrogenation of phenolic compounds. ou.edu This approach is valuable for identifying intermediates and understanding reaction pathways. ou.edufrontiersin.org

Raman Spectroscopy:

Tip-Enhanced Raman Spectroscopy (TERS): This technique combines Raman spectroscopy with scanning probe microscopy to provide chemical information with nanoscale spatial resolution. chemrxiv.org It is an ideal tool for monitoring catalytic reactions on surfaces and visualizing catalytic sites directly. chemrxiv.org

X-ray Absorption Spectroscopy (XAS):

This technique is instrumental in probing the active sites of catalysts during a reaction. frontiersin.org It can provide information on the atomic-level structure of complex and small catalysts, complementing data from optical spectroscopy. frontiersin.org

These advanced techniques, often coupled with computational modeling, are providing an unprecedented level of detail about the mechanistic aspects of (+)-oxocamphor chemistry, from enzymatic C-C bond cleavage by hydrolases to complex organocatalytic cycles. core.ac.ukresearchgate.net

Q & A

Q. What are the established synthetic routes for (+)-oxocamphor, and what are their limitations?

(+)-Oxocamphor is typically synthesized from (+)-camphor via multi-step processes. A common route involves bromination, reduction, esterification, hydrolysis, and oxidation, achieving an overall yield of ~10% . Key limitations include low efficiency, prolonged reaction times, and environmental concerns due to bromination byproducts. Alternative methods, such as oxidation using Dess-Martin periodinane (DMP) or Swern oxidation, have been explored but require optimization for scalability . Researchers should prioritize characterizing intermediates via , IR, and GC-MS, as well as confirming stereochemistry via X-ray diffraction .

Q. Which analytical techniques are most reliable for characterizing (+)-oxocamphor and its intermediates?

- Spectroscopy : and IR confirm functional groups and structural integrity.

- Chromatography : GC-MS or HPLC ensures purity and quantifies yields.

- Crystallography : X-ray diffraction resolves absolute configurations, critical for stereochemical validation (e.g., 3,9-dibromocamphor in synthesis intermediates) .

- Pharmacokinetics : GC-MS with selected ion monitoring (SIM) is preferred for plasma concentration analysis due to high sensitivity and specificity .

Q. What are the primary pharmacological applications of (+)-oxocamphor in preclinical studies?

(+)-Oxocamphor is studied for its cardiovascular effects, particularly in treating heart failure, due to its role as a (+)-camphor metabolite. In vivo models (e.g., rat plasma pharmacokinetics) use GC-MS to monitor bioavailability, half-life (), and clearance rates. Dosing regimens typically involve intravenous administration to assess acute effects .

Advanced Research Questions

Q. How can synthetic yields of (+)-oxocamphor be improved while minimizing environmental impact?

- Catalysis : Replace bromination with catalytic oxidation (e.g., TEMPO/NaClO) to reduce waste.

- Flow Chemistry : Continuous processing may enhance reaction control and reduce side products.

- Solvent Selection : Use greener solvents (e.g., ethanol/water mixtures) in hydrolysis steps . Contradictions in yield data (e.g., 10% vs. higher yields in other routes ) suggest a need for systematic solvent, temperature, and catalyst screening.

Q. How can contradictions in pharmacokinetic data for (+)-oxocamphor be resolved?

Discrepancies in bioavailability metrics may arise from interspecies variability (e.g., rat vs. human metabolic pathways) or analytical method limitations. To address this:

- Cross-Validation : Compare GC-MS with LC-MS/MS for plasma analysis.

- Dose-Response Studies : Test multiple doses to establish linearity in pharmacokinetic parameters.

- Metabolite Profiling : Identify phase I/II metabolites to clarify elimination pathways .

Q. What experimental design principles ensure reproducibility in (+)-oxocamphor studies?

- Documentation : Specify manufacturer codes for reagents (e.g., Merck NaCl #106404) and equipment settings (e.g., GC-MS column type, temperature gradients) .

- Controls : Include internal standards (e.g., deuterated camphor) in pharmacokinetic assays.

- Replication : Perform triplicate experiments and report mean ± SD for yield, purity, and pharmacokinetic data .

Q. How can computational modeling enhance the study of (+)-oxocamphor’s mechanism of action?

- Docking Studies : Predict binding affinity to cardiac ion channels using AutoDock Vina.

- MD Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability.

- QSAR : Correlate structural modifications (e.g., halogenation) with pharmacological activity .

Methodological Frameworks

How to formulate a research question on (+)-oxocamphor using the PICO framework?

- Population : Rat models with induced heart failure.

- Intervention : Intravenous (+)-oxocamphor administration.

- Comparison : Placebo or standard therapy (e.g., digoxin).

- Outcome : Change in ejection fraction or plasma biomarker levels (e.g., BNP). This structure ensures clarity and testability .

Q. What ethical considerations apply to in vivo studies of (+)-oxocamphor?

- Animal Welfare : Adhere to ARRIVE guidelines for humane endpoints and sample sizes.

- Data Transparency : Publish negative results to avoid publication bias.

- Regulatory Compliance : Obtain institutional animal care committee approval before experimentation .

Data Analysis and Reporting

Q. How should conflicting spectral data for (+)-oxocamphor derivatives be interpreted?

Q. What are the best practices for reporting (+)-oxocamphor research in journals?

- Reproducibility : Detail synthetic procedures, including reaction times, temperatures, and workup steps.

- Data Deposition : Upload crystallographic data to the Cambridge Structural Database.

- Ethics Statements : Declare animal study protocols and compliance with guidelines (e.g., NIH Guide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.